5-(N-Boc-amino)-3'-methoxypentanophenone
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Overview
Description
5-(N-Boc-amino)-3’-methoxypentanophenone is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Boc-amino)-3’-methoxypentanophenone typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(N-Boc-amino)-3’-methoxypentanophenone can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Oxidation: Chromium trioxide in acetic acid.
Substitution: Nitration with nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 5-amino-3’-methoxypentanophenone.
Oxidation: 5-(N-Boc-amino)-3’-formylpentanophenone.
Substitution: 5-(N-Boc-amino)-3’-methoxy-4-nitropentanophenone.
Scientific Research Applications
5-(N-Boc-amino)-3’-methoxypentanophenone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-(N-Boc-amino)-3’-methoxypentanophenone primarily involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxy group can also undergo transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
5-(N-Cbz-amino)-3’-methoxypentanophenone: Features a benzyl carbamate (Cbz) protecting group instead of Boc.
5-(N-Fmoc-amino)-3’-methoxypentanophenone: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
5-(N-Alloc-amino)-3’-methoxypentanophenone: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
5-(N-Boc-amino)-3’-methoxypentanophenone is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile for multi-step synthetic processes.
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(3-methoxyphenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-11-6-5-10-15(19)13-8-7-9-14(12-13)21-4/h7-9,12H,5-6,10-11H2,1-4H3,(H,18,20) |
InChI Key |
WAPWHLZTPPUTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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